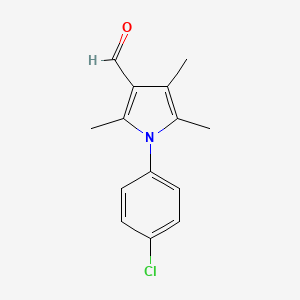

1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(4-Chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative featuring a chlorophenyl group at the N1 position, methyl substituents at positions 2, 4, and 5, and a carbaldehyde functional group at position 2.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2,4,5-trimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-10(2)16(11(3)14(9)8-17)13-6-4-12(15)5-7-13/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKPKHKLXOSQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C=O)C)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2,4,5-trimethylpyrrole.

Condensation Reaction: The key step in the synthesis is a condensation reaction between 4-chlorobenzaldehyde and 2,4,5-trimethylpyrrole. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.

Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde may involve more efficient and scalable methods. These methods could include:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

Automated Synthesis: Automated systems can be used to precisely control reaction conditions, ensuring consistent quality and reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Oxidation: 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid

Reduction: 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving enzyme interactions and protein binding. Its ability to interact with biological molecules makes it useful in biochemical research.

Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The precise mechanism of action of 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is not fully understood. it is believed to interact with specific proteins and enzymes, modulating their activity. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrole-Based Analogs

1-(4-Chlorophenyl)-2-Methyl-1H-Pyrrole-3-Carbaldehyde (CAS 1354783-33-7)

- Structure : Lacks methyl groups at positions 4 and 5 compared to the target compound.

- Molecular Formula: C₁₂H₁₀ClNO (MW: 219.67) .

- Key Differences : Reduced steric hindrance and altered electronic effects due to fewer methyl groups. This may enhance reactivity in condensation reactions or reduce metabolic stability.

1-(4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde (IVb)

- Structure : Methyl groups at positions 2 and 5; missing the 4-methyl substituent.

- Synthesis : Synthesized via Vilsmeier-Haack formylation of 1-(4-chlorophenyl)-2,5-dimethylpyrrole .

- Implications : The absence of the 4-methyl group may lower lipophilicity compared to the target compound, affecting membrane permeability in biological systems.

1-(Furan-2-Ylmethyl)-2,4,5-Trimethyl-1H-Pyrrole-3-Carbaldehyde

- Structure : Replaces the 4-chlorophenyl group with a furanylmethyl substituent.

Heterocyclic Carbaldehyde Derivatives

Pyrazoline Carbaldehydes (e.g., Compound 1 in )

- Structure : Pyrazoline core (a five-membered ring with two adjacent nitrogen atoms) substituted with fluorophenyl and carbaldehyde groups.

- Key Differences : The pyrazoline ring’s saturation and additional nitrogen atom enhance hydrogen-bonding capacity, which may improve crystallinity and solubility compared to pyrrole derivatives .

5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

- Structure : Pyrazole core with sulfanyl and trifluoromethyl groups.

Chalcone Derivatives with 4-Chlorophenyl Moieties

(E)-1-(4-Chlorophenyl)-3-p-Tolylprop-2-en-1-on (Compound 1 in )

- Structure : Chalcone backbone with 4-chlorophenyl and p-tolyl groups.

- Cytotoxicity : IC₅₀ = 1,484.75 μg/mL against MCF-7 breast cancer cells .

- Key Differences : The α,β-unsaturated ketone system in chalcones enables Michael addition reactions, unlike the pyrrole-carbaldehyde’s aldehyde-driven reactivity.

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural analogs.

Research Implications and Gaps

- Synthetic Challenges : The target compound’s trisubstituted pyrrole core may require optimized formylation conditions, as seen in ’s Vilsmeier-Haack protocol.

- Biological Potential: While chalcone derivatives show cytotoxicity (), the target compound’s carbaldehyde group could enable Schiff base formation, a trait exploited in drug design.

- Computational Studies : DFT analyses (as in ) on analogous compounds suggest opportunities to predict electronic properties and reactivity.

Biological Activity

1-(4-Chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a compound of significant interest due to its potential biological activities. Pyrrole derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is . Its structure features a pyrrole ring substituted with a chlorophenyl group and three methyl groups, which may influence its biological interactions.

Anticancer Activity

Research has indicated that pyrrole derivatives can exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrrole structure can enhance the inhibitory effects on various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells is a focal point of ongoing research.

Table 1: Anticancer Activity of Pyrrole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | HCT-116 | 10.5 | Apoptosis induction |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | SW-620 | 1.0 | EGFR inhibition |

| 3-Chloro-1-(4-chlorobenzyl)-4-amino-1H-pyrrole-2,5-dione | Colo-205 | 1.6 | Tyrosine kinase inhibition |

Antimicrobial Activity

Pyrrole derivatives have also been evaluated for their antimicrobial properties. The presence of the chlorophenyl group may enhance the compound's interaction with microbial membranes.

Table 2: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde | E. coli | 25 µg/mL |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | S. aureus | 15 µg/mL |

The biological activity of 1-(4-chlorophenyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is thought to involve several mechanisms:

- Interaction with Enzymes : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression.

- Membrane Disruption : Its structural features allow it to integrate into lipid bilayers, potentially disrupting microbial membranes and leading to cell death.

- Induction of Apoptosis : The compound's ability to trigger apoptotic pathways has been observed in various cancer cell lines.

Case Studies

Recent studies focusing on the anticancer potential of similar pyrrole derivatives have provided insights into their efficacy:

- Study on EGFR Inhibition : A study demonstrated that certain pyrrole derivatives effectively inhibited the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The modifications on the pyrrole ring significantly influenced binding affinity and biological activity .

- In Vivo Tumor Growth Inhibition : In animal models of chemically induced colon cancer, specific pyrrole derivatives showed promising results in reducing tumor size and proliferation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.